N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine” is a complex organic molecule that contains several heterocyclic rings including benzothiazole and thiazolo . The presence of a fluorine atom and an amine group could potentially impart unique chemical properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of benzothiazole and thiazolo rings. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The amine group could potentially undergo reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its stability and the amine group could make it a base .Scientific Research Applications
Antimicrobial and Anticancer Activities
A series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, including N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine, were synthesized and exhibited promising antimicrobial and anticancer activities against various human cancer cell lines such as U937, THP-1, Colo205, and A549. These compounds' synthesis involved steps like amination, cyclization, alkylation, and reaction with various azides through click chemistry, highlighting their potential for therapeutic applications (Kumbhare et al., 2014).
Antihelmintic Activity
Fluoro substituted benzothiazole derivatives, including this compound, were investigated for their antihelmintic activity. These compounds were synthesized through condensation reactions involving chloroacetyl chloride and 2-aminobenzothiazole, followed by characterization through spectral data. The compounds demonstrated notable antibacterial activity, indicating their potential for treating parasitic worm infections (Javali et al., 2010).
Enhancing Drug Properties through Prodrugs
Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles were evaluated, showing potent antitumor properties both in vitro and in vivo. These prodrugs, designed to overcome limitations related to drug lipophilicity, demonstrated rapid and quantitative conversion to their parent amine in vivo, suggesting an innovative approach to enhancing the efficacy and safety profile of benzothiazole-based therapeutics (Bradshaw et al., 2002).
Spectroscopic and Crystallographic Studies
Spectroscopic characterization and crystallographic elucidation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, related to this compound, provided insights into its molecular structure. X-ray analysis and vibrational spectroscopy confirmed the amino tautomeric form in the solid state, with further studies on its properties in solution. These findings offer valuable information for the development of benzothiazole derivatives with potential pharmaceutical applications (Al-Harthy et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4S3/c1-7-18-13-11(22-7)5-4-10-14(13)24-16(20-10)21-15-19-9-3-2-8(17)6-12(9)23-15/h2-6H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOIVFGDPTULTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.